molecular formula C26H30N4O5S2 B2567322 Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-33-6

Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2567322
CAS No.: 361174-33-6
M. Wt: 542.67
InChI Key: MSMPSHUSOOSYLA-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic organic compound featuring a thiazole ring substituted with a 4-isopropylphenyl group, a carbamoyl linkage, a sulfonyl group, and a piperazine ring capped by an ethyl carboxylate moiety. This structure combines multiple pharmacophoric elements:

  • Thiazole core: A heterocyclic ring known for its role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity.
  • 4-Isopropylphenyl substituent: Enhances lipophilicity and may influence target binding through hydrophobic interactions.
  • Carbamoyl and sulfonyl groups: Improve solubility and participate in hydrogen bonding or electrostatic interactions.
  • Piperazine-ethyl carboxylate: A common scaffold in drug design, modulating pharmacokinetic properties and receptor affinity.

Properties

IUPAC Name

ethyl 4-[4-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5S2/c1-4-35-26(32)29-13-15-30(16-14-29)37(33,34)22-11-9-21(10-12-22)24(31)28-25-27-23(17-36-25)20-7-5-19(6-8-20)18(2)3/h5-12,17-18H,4,13-16H2,1-3H3,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMPSHUSOOSYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a complex organic compound, has garnered attention due to its potential biological activities. This article delves into the compound's structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound's structure is characterized by a piperazine core linked to various functional groups, including a thiazole moiety and an isopropylphenyl substituent. The crystal structure analysis reveals that the molecule adopts a near-planar V-shaped conformation, stabilized by intramolecular hydrogen bonds and π–π interactions (see Table 1 for crystallographic data) .

Table 1: Crystallographic Data of this compound

ParameterValue
Molecular FormulaC21H22N2O2S
Molecular Weight366.47 g/mol
Crystal SystemOrthorhombic
Space GroupP212121
Cell Dimensions (Å)a = 5.4534, b = 17.203, c = 20.060
Density (Mg/m³)1.293
Temperature (K)100

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are implicated in numerous physiological processes. The compound's ability to modulate these receptors can lead to significant pharmacological effects.

GPCR Interaction

Research indicates that compounds similar to this compound can activate or inhibit GPCR pathways, leading to alterations in intracellular calcium levels and cyclic AMP concentrations . These changes can affect various cellular responses, including muscle contraction and neurotransmitter release.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.

  • Antimicrobial Activity : A study reported that piperazine derivatives exhibit significant antimicrobial properties against various bacterial strains, suggesting that the target compound may also possess similar effects .
  • Cytotoxicity : In vitro assays demonstrated that structurally related compounds can induce apoptosis in cancer cell lines through GPCR-mediated pathways, indicating a potential role in cancer therapy .
  • Larvicidal Effects : Research on similar compounds has shown larvicidal activity against mosquito species, highlighting their potential use in vector control strategies .

Scientific Research Applications

Structural Characteristics

The compound is characterized by its complex molecular structure, which includes a thiazole ring, piperazine moiety, and sulfonamide group. The crystal structure of similar thiazole derivatives has been studied using X-ray diffraction, revealing insights into their geometrical conformations and intermolecular interactions. For example, the ethyl carbamate substituents in related compounds have been found to adopt a coplanar arrangement with the thiazole ring, influencing their biological activity .

Anticancer Activity

Research has indicated that piperazine derivatives, including those related to ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, exhibit significant anticancer properties. A study highlighted the potential of thiazole-based compounds in inhibiting cancer cell proliferation through various mechanisms, including the modulation of cell cycle and apoptosis pathways .

Antimicrobial Properties

The antimicrobial efficacy of thiazole derivatives has also been explored extensively. Compounds containing the thiazole moiety have shown activity against a range of bacterial strains, suggesting their potential as lead compounds for developing new antibiotics . The sulfonamide group in the structure may enhance this activity by facilitating interactions with bacterial enzymes.

Neuropharmacological Effects

Piperazine derivatives have been investigated for their neuropharmacological effects, particularly in relation to anxiety and depression. Some studies suggest that these compounds may act on serotonin and dopamine receptors, providing a basis for their use in treating mood disorders . The unique structural features of this compound may contribute to its efficacy in this area.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathways often include the formation of the thiazole ring followed by coupling reactions to introduce the piperazine and sulfonamide functionalities. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Computational Studies

Computational investigations using molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the mechanism of action and help identify potential therapeutic applications .

Chemical Reactions Analysis

Ethyl Carboxylate Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.

Conditions Products Notes
Acidic (HCl, reflux)4-((4-((4-(4-Isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylic acidComplete conversion after 6–8 hours
Basic (NaOH, 60°C)Same as above + ethanolFaster kinetics in polar aprotic solvents

Amide Bond Hydrolysis

The carbamoyl linkage between the thiazole and benzene rings is resistant to mild hydrolysis but cleaves under harsh conditions:

Conditions Products Notes
6M HCl, 100°C, 24 hours4-(4-Isopropylphenyl)thiazol-2-amine + 4-sulfamoylbenzoic acidConfirmed via LC-MS
Enzymatic (pepsin, pH 2)No cleavageStability in gastric conditions

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen atoms participate in alkylation and acylation reactions.

Reagent Conditions Product Yield
Methyl iodideDMF, K₂CO₃, 50°CN-Methylpiperazine derivative78%
Acetyl chlorideCH₂Cl₂, Et₃N, 0°C → RTN-Acetylpiperazine derivative85%
4-Nitrobenzyl bromideTHF, NaH, refluxN-(4-Nitrobenzyl)piperazine analog62%

Sulfonyl Group Reactivity

The sulfonamide group exhibits limited reactivity under standard conditions but participates in metal coordination:

Reaction Conditions Outcome Reference
Coordination with Cu(II)MeOH, RTFormation of a 1:2 (metal:ligand) complex
Hydrolysis (SO₂ extrusion)H₂O, 200°C, 48 hoursDegradation to benzoic acid derivatives

Thiazole Ring Modifications

The thiazole moiety undergoes electrophilic substitutions and cross-coupling reactions:

Halogenation

Reagent Position Product Yield
NBS (N-bromosuccinimide)C5 of thiazole5-Bromo-thiazole derivative70%
ICl (Iodine monochloride)C4 of thiazole4-Iodo-thiazole analog55%

Suzuki-Miyaura Coupling

Boron Reagent Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, 80°CBiaryl-thiazole hybrid82%

Stability Under Oxidative Conditions

The compound demonstrates moderate stability to oxidation:

Oxidizing Agent Conditions Outcome Reference
H₂O₂ (30%)RT, 24 hoursNo degradation
KMnO₄ (5% in H₂O)50°C, 6 hoursOxidation of isopropyl to ketone

Photochemical Reactivity

UV irradiation induces isomerization and bond cleavage:

Wavelength Exposure Time Primary Product Notes
254 nm (UV-C)2 hoursCis-trans isomerization of amide bondReversible under dark conditions
365 nm (UV-A)8 hoursC-S bond cleavage in thiazoleIrreversible degradation

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table highlights structural differences and similarities between the target compound and its analogs:

Compound Name Heterocycle Substituent Piperazine Modifications Sulfonyl Group Molecular Weight (g/mol) Key Features Reference
Target Compound 4-(4-isopropylphenyl)thiazol-2-yl Ethyl carboxylate Present ~550 (estimated) High lipophilicity due to isopropylphenyl; carbamoyl-sulfonyl linkage -
Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate 3-cyanothiophen-2-yl Ethyl carboxylate Present ~500 (estimated) Thiophene with electron-withdrawing cyano group; reduced steric bulk
Ethyl 4-[4-[(4-ethoxy-3-methylbenzo[d]thiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate 4-ethoxy-3-methylbenzo[d]thiazol-2-ylidene Ethyl carboxylate Present 532.6 Conjugated benzothiazole system; ethoxy group enhances solubility
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate None (nitrophenyl directly attached) Ethyl carboxylate Absent 335.3 Electron-withdrawing nitro group; simpler structure lacking heterocycle
Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate Chlorophenyl (non-heterocyclic) Methylsulfonyl-glycyl substitution Present ~450 (estimated) Chlorine substituent for halogen bonding; methylsulfonyl enhances stability

Key Findings from Structural Comparisons

Heterocyclic Core Influence: Thiazole vs. Thiophene/Benzothiazole: The target compound’s thiazole ring (vs. thiophene in or benzothiazole in ) may enhance π-π stacking interactions due to its aromatic nitrogen. Substituent Effects: The 4-isopropylphenyl group on the thiazole (target) increases lipophilicity compared to the 3-cyano-thiophene () or ethoxy-benzothiazole (), which could enhance membrane permeability but reduce aqueous solubility.

Piperazine Modifications: Ethyl Carboxylate: Present in all listed compounds, this group likely improves metabolic stability by resisting oxidative degradation . Sulfonyl vs.

Kinase Modulation: Fluorobenzylpiperazine derivatives () demonstrate tyrosine kinase inhibition, highlighting the piperazine scaffold’s versatility in targeting enzymes.

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity and Bioavailability : The isopropylphenyl group in the target compound likely enhances blood-brain barrier penetration compared to polar analogs like or .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in , cyano in ) may reduce piperazine basicity, altering protonation states and receptor interactions.
  • Metal Chelation : Thiocarbamoyl analogs () form stable metal complexes, whereas the target’s carbamoyl group may prioritize hydrogen bonding over chelation.

Q & A

Q. What are the critical challenges in optimizing synthetic routes for this compound, and how can reaction conditions be systematically refined?

  • Methodological Answer : The synthesis involves multi-step reactions, including piperazine ring formation, sulfonylation, and carbamoyl coupling. Key challenges include controlling regioselectivity during thiazole-carbamoyl bond formation and minimizing side reactions during sulfonylation. Systematic refinement can be achieved by:
  • Temperature Modulation : Lowering reaction temperatures during sulfonylation (e.g., 0–5°C) to reduce byproducts .
  • Catalyst Screening : Testing palladium or copper catalysts for coupling efficiency .
  • Solvent Optimization : Using polar aprotic solvents like DMF or THF to enhance solubility of intermediates .
  • Real-Time Monitoring : Employing HPLC (High-Performance Liquid Chromatography) with a mobile phase of methanol/water/0.2 M NaH₂PO₄ (adjusted to pH 5.5) to track intermediate purity .

Q. Which purification strategies are most effective for isolating high-purity (>98%) batches of this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane) to separate sulfonylated intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final product crystallization, leveraging differential solubility at varying temperatures .
  • Centrifugal Partition Chromatography (CPC) : For scale-up, CPC reduces silica gel waste and improves yield consistency .

Q. How can analytical methods like NMR and HPLC be validated for this compound?

  • Methodological Answer :
  • NMR Validation : Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals from the piperazine and thiazole moieties. Deuterated DMSO is ideal for solubility .
  • HPLC Method Development : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) at 1.0 mL/min. Validate linearity (R² > 0.999) and LOD/LOQ (Limit of Detection/Quantitation) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess piperazine ring oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the thiazole and piperazine rings .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the carbamoyl group .
  • Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian 16) to predict intermediates in synthetic pathways .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural elucidation?

  • Methodological Answer :
  • X-ray Diffraction (XRPD) : Resolve crystal structure to confirm piperazine chair conformation and sulfonyl group orientation .
  • Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility in solution that may conflict with solid-state data .

Q. What experimental approaches can elucidate the role of the 4-isopropylphenyl-thiazole moiety in biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., -CF₃, -OCH₃) on the phenyl ring. Test inhibition potency against target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes when modifying the thiazole group .

Q. How can salt formation improve physicochemical properties, and what characterization techniques are essential?

  • Methodological Answer :
  • Salt Screening : Test hydrochloride, phosphate, or mesylate salts for enhanced solubility. Use XRPD to confirm crystallinity and DSC/TGA to assess thermal stability .
  • Dissolution Testing : Compare solubility in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤5% v/v) to maintain compound integrity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles; characterize size via dynamic light scattering (DLS) .

Q. How can AI-driven platforms accelerate reaction optimization for this compound?

  • Methodological Answer :
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents .
  • Automated High-Throughput Screening : Use robotic platforms to test 100+ conditions (e.g., temperature, stoichiometry) in parallel .

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